
An In-Depth Technical Guide to the Basic
Crystallography of Elemental Tellurium

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Tellanium

Cat. No.: B1239549 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A detailed examination of the fundamental crystallographic properties of elemental

tellurium, providing a foundational understanding for materials science and pharmaceutical

applications.

Introduction
Elemental tellurium (Te), a metalloid in the chalcogen group, possesses a unique crystalline

structure that gives rise to a number of its characteristic physical and electronic properties.

Unlike many elements, tellurium crystallizes in a chiral, helical structure, making it a subject of

significant interest in materials science, particularly for its semiconductor, thermoelectric, and

piezoelectric applications. A thorough understanding of its basic crystallography is essential for

researchers leveraging these properties in novel technologies and for professionals in drug

development who may encounter tellurium-containing compounds. This guide provides a

technical overview of the crystal structure of elemental tellurium, methods for its determination,

and key crystallographic data.

Crystal Structure of Tellurium
The stable form of elemental tellurium at ambient conditions is a trigonal crystal system.[1][2]

Its structure is not composed of a close-packed arrangement of individual atoms, but rather of

covalently bonded, helical chains of tellurium atoms that run parallel to the c-axis.[2][3] Each
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atom in a chain is covalently bonded to its two nearest neighbors.[2] These chains are then

arranged in a hexagonal array.[4][5]

A critical feature of the tellurium structure is its chirality. The helical chains can spiral in one of

two directions: right-handed or left-handed.[4] This results in two distinct, non-superimposable

mirror-image crystal structures, known as enantiomorphs.[2][4] These two forms are physically

distinct and are defined by different space groups.

Right-handed helices: Belong to the space group P3₁21.[2][4]

Left-handed helices: Belong to the space group P3₂21.[2][4]

This chirality is responsible for tellurium's strong optical rotatory power, where the two

enantiomorphs rotate the plane of polarized light in opposite directions.[4]

Crystallographic Data
The fundamental crystallographic parameters for elemental tellurium have been determined

with high precision. The data is summarized in the tables below. Note that minor variations in

lattice parameters can be found across different reports, often due to measurement conditions

and sample purity.

Table 1: General Crystallographic Properties of
Tellurium

Property Value Source(s)

Crystal System Trigonal [1][2]

Pearson Symbol hP3

Enantiomorphic Space Groups
P3₁21 (No. 152, right-handed)

P3₂21 (No. 154, left-handed)
[1][2][4]

Unit Cell Atoms 3 [2]

Table 2: Lattice Parameters of Tellurium
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Source a (pm) c (pm) c/a ratio Temperature

WebElements 445.72 592.9 1.330 Not Specified

Wikipedia 445.59 592.75 1.330 20 °C

Materials Project 460 590 1.283 Not Specified

Bradley (1924) 444 591 1.331 Not Specified

Table 3: Atomic Coordinates for Tellurium
The tellurium atoms occupy the Wyckoff position 3(a) in the P3₁21 space group. The fractional

coordinates are defined by a single variable parameter, x.

Space Group
Wyckoff
Position

x y z

P3₁21 3a 0.2636 0.0000 1/3

0.0000 0.2636 2/3

-0.2636 -0.2636 0

Source for x parameter: P. Cherin & P. Unger, Acta Crystallographica, 23, 670-671 (1967).

Visualizations
Diagrams generated using Graphviz provide a clear representation of the logical relationships

and experimental workflows associated with tellurium's crystallography.

Caption: Logical relationship between Tellurium's chiral forms and space groups.

Caption: General experimental workflow for single-crystal X-ray diffraction.

Experimental Protocols: Crystal Structure
Determination
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The definitive method for determining the crystal structure of a material like tellurium is Single-

Crystal X-ray Diffraction (SC-XRD). While early determinations used powder diffraction

methods, modern analysis relies on single crystals for higher precision.

Detailed Methodology for Single-Crystal X-ray
Diffraction

Crystal Growth and Selection:

High-purity elemental tellurium (99.999% or greater) is used as the source material.

Single crystals are typically grown from the vapor phase or by the Czochralski/Bridgman

method from a melt.

A suitable single crystal, typically 0.1-0.3 mm in each dimension, free of visible defects, is

selected under a polarizing microscope.

Mounting:

The selected crystal is affixed to the tip of a glass fiber or a specialized loop mount (e.g., a

MiTeGen mount) using a minimal amount of adhesive like epoxy or cryo-oil.

The mount is then attached to a goniometer head, which allows for precise orientation of

the crystal in the X-ray beam.

Data Collection:

The goniometer head is mounted on a single-crystal X-ray diffractometer. Modern

instruments are typically equipped with a CCD or CMOS area detector.

A monochromatic X-ray source (e.g., Mo Kα, λ = 71.073 pm or Cu Kα, λ = 154.18 pm) is

used.

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas

to reduce thermal vibrations and improve diffraction data quality.
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A preliminary set of diffraction images is collected to determine the unit cell parameters

and crystal system (Bravais lattice).

A full sphere of diffraction data is then collected by rotating the crystal through a series of

angles (e.g., omega and phi scans), recording diffraction patterns at each step.

Data Processing:

The raw diffraction images are processed using specialized software (e.g., CrysAlisPro,

SAINT, or XDS).

Integration: The software identifies the positions of the diffraction spots and integrates their

intensities.

Scaling and Absorption Correction: The integrated intensities are scaled to account for

variations in beam intensity and crystal volume. An absorption correction (e.g., multi-scan)

is applied to correct for the absorption of X-rays by the crystal itself. This step produces a

reflection file containing Miller indices (h,k,l) and their corresponding intensities and

standard uncertainties.

Structure Solution and Refinement:

The processed data is imported into a structure solution program (e.g., SHELXT, SIR).

Solution: The phase problem is solved using ab initio methods like Direct Methods or the

Patterson function to find the initial positions of the tellurium atoms in the unit cell. Analysis

of systematic absences in the diffraction data confirms the space group (P3₁21 or P3₂21).

Refinement: The initial atomic model is refined using a full-matrix least-squares procedure

(e.g., using SHELXL). In this iterative process, the atomic coordinates, anisotropic

displacement parameters, and a scale factor are adjusted to achieve the best possible fit

between the observed diffraction intensities and those calculated from the model. The

quality of the fit is monitored by the R-factor (residual factor).

Validation and Finalization:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The final refined structure is validated using tools like PLATON or the IUCr's checkCIF

service to check for geometric soundness and other potential issues.

The final structural data, including lattice parameters, atomic coordinates, and bond

lengths/angles, are reported in a standard format, the Crystallographic Information File

(CIF). To determine the absolute structure (i.e., distinguishing between the P3₁21 and

P3₂21 enantiomorphs), anomalous dispersion effects are analyzed, typically by calculating

the Flack parameter.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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